4-Amino-6-fluoropicolinaldehyde
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Overview
Description
4-Amino-6-fluoropicolinaldehyde is a fluorinated derivative of picolinaldehyde, which is a pyridine-based compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-fluoropicolinaldehyde typically involves the fluorination of picolinaldehyde derivatives. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the pyridine ring. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . The amino group can be introduced through reductive amination or by using amine precursors in the presence of reducing agents like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-fluoropicolinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives like amides or sulfonamides
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acid chlorides, sulfonyl chlorides.
Major Products Formed
Oxidation: 4-Amino-6-fluoropicolinic acid.
Reduction: 4-Amino-6-fluoropicolinalcohol.
Substitution: 4-Amino-6-fluoropicolinamides, 4-Amino-6-fluoropicolinsulfonamides
Scientific Research Applications
4-Amino-6-fluoropicolinaldehyde has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Mechanism of Action
The mechanism of action of 4-Amino-6-fluoropicolinaldehyde depends on its specific application. In biological systems, the compound may interact with molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The presence of the fluorine atom can influence the compound’s binding affinity and specificity by altering its electronic properties and steric effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-6-chloropicolinaldehyde: Similar structure but with a chlorine atom instead of fluorine.
4-Amino-6-bromopicolinaldehyde: Similar structure but with a bromine atom instead of fluorine.
4-Amino-6-iodopicolinaldehyde: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
4-Amino-6-fluoropicolinaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size can enhance the compound’s stability, reactivity, and biological activity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C6H5FN2O |
---|---|
Molecular Weight |
140.11 g/mol |
IUPAC Name |
4-amino-6-fluoropyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H5FN2O/c7-6-2-4(8)1-5(3-10)9-6/h1-3H,(H2,8,9) |
InChI Key |
ZLKQMXZXCJJMJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C=O)F)N |
Origin of Product |
United States |
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